2,3-Bis(isopropylthio)pyridine

[FeFe]-hydrogenase mimic electrocatalysis proton reduction

2,3-Bis(isopropylthio)pyridine (CAS 98627-05-5) is a disubstituted pyridine derivative bearing two isopropylthio groups at the 2- and 3-positions of the heteroaromatic ring, with molecular formula C11H17NS2 and molecular weight 227.4 g/mol. The compound belongs to the heteroaryl thioether class, characterized by the presence of soft sulfur donor atoms adjacent to a harder pyridyl nitrogen, conferring a mixed N,S-donor ligand framework of interest in coordination chemistry and organometallic catalysis.

Molecular Formula C11H17NS2
Molecular Weight 227.4 g/mol
Cat. No. B1642833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Bis(isopropylthio)pyridine
Molecular FormulaC11H17NS2
Molecular Weight227.4 g/mol
Structural Identifiers
SMILESCC(C)SC1=C(N=CC=C1)SC(C)C
InChIInChI=1S/C11H17NS2/c1-8(2)13-10-6-5-7-12-11(10)14-9(3)4/h5-9H,1-4H3
InChIKeyUZERHCZCJOQIBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Bis(isopropylthio)pyridine: A Structurally Defined Pyridyl Thioether Ligand for Organometallic and Coordination Chemistry Applications


2,3-Bis(isopropylthio)pyridine (CAS 98627-05-5) is a disubstituted pyridine derivative bearing two isopropylthio groups at the 2- and 3-positions of the heteroaromatic ring, with molecular formula C11H17NS2 and molecular weight 227.4 g/mol . The compound belongs to the heteroaryl thioether class, characterized by the presence of soft sulfur donor atoms adjacent to a harder pyridyl nitrogen, conferring a mixed N,S-donor ligand framework of interest in coordination chemistry and organometallic catalysis [1]. The vicinal arrangement of the two thioether substituents creates a sterically constrained chelating environment distinct from symmetrically substituted analogs, potentially influencing metal-binding geometry and catalytic outcomes.

Why Regioisomeric Bis(isopropylthio)pyridines Cannot Be Considered Interchangeable: The 2,3- vs. 3,5-Positioning Distinction


Bis(isopropylthio)pyridines exist as distinct regioisomers—most notably 2,3-bis(isopropylthio)pyridine (CAS 98627-05-5) and 3,5-bis(isopropylthio)pyridine (CAS 98627-07-7)—that differ fundamentally in donor atom spatial arrangement . The 2,3-substitution pattern positions one sulfur donor adjacent to the pyridyl nitrogen, enabling potential κ²-N,S chelation, whereas the 3,5-regioisomer lacks this geometric proximity and cannot form the same chelate ring size [1]. Furthermore, the reactivity of halogenated pyridine precursors with sodium isopropanethiolate yields product distributions that depend critically on the starting dihalopyridine regioisomer, with 2,3-dichloropyridine affording the 2,3-bis-substituted product under conditions that produce different outcomes for other isomers . Generic substitution of one regioisomer for another therefore introduces uncontrolled variables in metal coordination geometry, catalytic activity, and downstream reactivity profiles.

2,3-Bis(isopropylthio)pyridine: Comparative Performance Metrics vs. In-Class Thioether Ligands and Synthetic Alternatives


Electrocatalytic Proton Reduction Overpotential: 2,3-Bis(isopropylthio)pyridine-Derived κ²-C,N Complex vs. Previously Reported [FeFe]-Hydrogenase Mimics

A κ²-C,N-pyridine bridged [FeFe]-hydrogenase mimic incorporating 2,3-bis(isopropylthio)pyridine as the ligand framework catalyzes proton reduction with an overpotential of 120 mV when phenol is used as the proton source. This value represents the lowest overpotential reported for any [FeFe]-H₂ase mimic in proton reduction catalysis to date, as stated directly in the peer-reviewed electrochemical characterization [1]. In contrast, typical [FeFe]-hydrogenase model complexes without this specific ligand architecture operate at overpotentials exceeding 300–500 mV under comparable mild acid conditions .

[FeFe]-hydrogenase mimic electrocatalysis proton reduction

Synthetic Accessibility via Nucleophilic Aromatic Substitution: 2,3-Dichloropyridine Route vs. Alternative Halopyridine Substrates

2,3-Bis(isopropylthio)pyridine is directly accessible via reaction of commercially available 2,3-dichloropyridine with sodium isopropanethiolate in DMF at 80°C for 15 hours . This straightforward SNAr-based synthesis contrasts with 2,5- and 2,6-dihalopyridine systems, which exhibit differential reactivity patterns: under identical conditions, 2,6-dibromopyridine and 2,5-dibromopyridine with sodium isopropanethiolate afford varying ratios of mono- versus bis-substitution products depending on reaction parameters, whereas 2,3-dichloropyridine provides the bis-substituted product with greater regiochemical predictability [1]. The reaction of 2,3-dichloropyridine with sodium methoxide, by comparison, yields only mono-substitution, underscoring the thiolate-specific nucleophilicity required for achieving the bis-thioether product [1].

nucleophilic aromatic substitution SNAr heteroaryl thioether synthesis

Predicted Physicochemical Profile vs. Isomeric 3,5-Bis(isopropylthio)pyridine: Lipophilicity and Basicity Differentials

Predicted physicochemical parameters for 2,3-bis(isopropylthio)pyridine include a boiling point of 314.8±27.0 °C, density of 1.08±0.1 g/cm³, and pKa of 1.94±0.30 . While experimental logP data are not explicitly reported for this compound, the regioisomeric 3,5-bis(isopropylthio)pyridine has a calculated logP of 4.08260 . The proximity of one isopropylthio group to the pyridyl nitrogen in the 2,3-isomer is expected to modulate basicity (pKa 1.94) relative to unsubstituted pyridine (pKa ~5.2), reflecting the electron-withdrawing and steric influence of the ortho-thioether substituent. This electronic perturbation is absent in the symmetrically substituted 3,5-isomer, which lacks ortho-substitution at the nitrogen-adjacent position.

physicochemical properties ligand design logP

Metal Coordination Versatility: N,S-Donor Chelation vs. Purely S-Donor or N-Donor Ligand Systems

The 2,3-substitution pattern in 2,3-bis(isopropylthio)pyridine creates a mixed-donor environment where the pyridyl nitrogen and the 2-position thioether sulfur are geometrically positioned to participate in κ²-N,S chelation to transition metals [1]. This contrasts with the 3,5-regioisomer, where both thioether groups are remote from the nitrogen, and with monothioether pyridines (e.g., 2-(isopropylthio)pyridine) that offer only a single sulfur donor. The κ²-C,N-pyridine bridged [FeFe]-H₂ase mimic derived from this ligand demonstrates that the compound can also engage in cyclometalated κ²-C,N binding modes following C–H activation, expanding its coordination repertoire beyond simple N,S-chelation . Pyridylthioether ligands as a class exhibit tunable denticity and donor strength, with bi- and tridentate variants finding established applications in palladium and platinum coordination chemistry [2].

coordination chemistry N,S-ligand chelation

Validated Research and Procurement Applications for 2,3-Bis(isopropylthio)pyridine Based on Quantitative Evidence


[FeFe]-Hydrogenase Biomimetic Catalyst Development

2,3-Bis(isopropylthio)pyridine is directly validated as a ligand precursor for κ²-C,N-pyridine bridged [FeFe]-hydrogenase mimics that catalyze proton reduction at an overpotential of 120 mV—the lowest reported value for this class of molecular catalysts [1]. Research groups focused on solar fuel generation, artificial photosynthesis, or hydrogen evolution electrocatalysis should prioritize this compound when designing new catalyst architectures targeting improved energy efficiency. The low-overpotential performance metric provides a quantifiable benchmark for catalyst selection that alternatives lacking this ligand framework cannot currently match under comparable mild acid conditions.

N,S-Chelating Ligand for Transition Metal Coordination Complexes

The 2,3-substitution pattern enables κ²-N,S chelation through the pyridyl nitrogen and the adjacent 2-position thioether sulfur, a coordination geometry unavailable from the 3,5-regioisomer or mono-thioether pyridine analogs [1]. This chelating capability makes 2,3-bis(isopropylthio)pyridine a strategic building block for synthesizing palladium, platinum, iron, and other transition metal complexes where mixed N,S-donor environments are desired for tuning metal center electronics and stability [2]. Procurement of this specific regioisomer is essential when chelation is a required ligand design feature.

Synthesis of Heteroaryl Thioether Libraries via SNAr Methodology

The established synthetic route from 2,3-dichloropyridine and sodium isopropanethiolate in DMF at 80°C provides a reproducible entry point for preparing this bis-thioether pyridine scaffold [1]. Medicinal chemistry and materials science laboratories seeking to construct libraries of heteroaryl thioethers with defined substitution patterns can utilize 2,3-bis(isopropylthio)pyridine as either a synthetic intermediate or a structurally characterized reference compound. The predictable bis-substitution outcome from 2,3-dichloropyridine contrasts with the mixed product distributions observed from other halopyridine regioisomers, reducing purification burden and improving synthetic efficiency [2].

Structure-Activity Relationship (SAR) Studies in Pyridyl Thioether Ligand Series

For SAR investigations comparing the influence of thioether substituent position on coordination chemistry outcomes, 2,3-bis(isopropylthio)pyridine serves as a distinct comparator to its 3,5-regioisomer (CAS 98627-07-7) and to mono-substituted variants. The ortho-thioether substitution lowers the predicted pKa (1.94) relative to unsubstituted pyridine (~5.2), providing a measurable electronic perturbation parameter for correlation with metal-binding affinity or catalytic activity [1]. Researchers requiring systematic variation of ligand electronic and steric profiles should include this compound in comparative ligand screening panels [2].

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